3,5-Dihexyl-4-pentyl-1H-pyrazole
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Overview
Description
3,5-Dihexyl-4-pentyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound, with the molecular formula C20H38N2, is characterized by its long alkyl chains, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihexyl-4-pentyl-1H-pyrazole typically involves the condensation of appropriate aldehydes with hydrazines, followed by cyclization. One common method includes the reaction of hexyl aldehyde with pentyl hydrazine under acidic conditions to form the desired pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihexyl-4-pentyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogenation or nitration can introduce new functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen or nitro groups.
Scientific Research Applications
3,5-Dihexyl-4-pentyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dihexyl-4-pentyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dihexyl-4-phenyl-1H-pyrazole
- 3,5-Dihexyl-4-methyl-1H-pyrazole
- 3,5-Dihexyl-4-ethyl-1H-pyrazole
Uniqueness
3,5-Dihexyl-4-pentyl-1H-pyrazole is unique due to its specific alkyl chain length and substitution pattern, which influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .
Properties
CAS No. |
22905-90-4 |
---|---|
Molecular Formula |
C20H38N2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
3,5-dihexyl-4-pentyl-1H-pyrazole |
InChI |
InChI=1S/C20H38N2/c1-4-7-10-13-16-19-18(15-12-9-6-3)20(22-21-19)17-14-11-8-5-2/h4-17H2,1-3H3,(H,21,22) |
InChI Key |
WGHMAQOHYDRFBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(=NN1)CCCCCC)CCCCC |
Origin of Product |
United States |
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